1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one features a bicyclic framework comprising a cyclopenta[d]pyrimidin-2(5H)-one core. Key structural attributes include:
- 3-Morpholinopropyl substituent at position 1, contributing hydrophilic and basic properties due to the morpholine moiety (a six-membered ring containing oxygen and nitrogen).
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-4-12(11)17(14)6-2-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOARHCKRHOBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8) . These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns. They are of importance in generating T helper-1 biased adaptive immune responses.
Result of Action
The activation of TLR7 and TLR8 by the compound leads to a cascade of immune responses. This includes the production of various cytokines and chemokines, leading to an enhanced immune response. Dual TLR7/TLR8 agonists markedly upregulate CD80 expression in multiple dendritic cell subsets, providing insight into the immunological basis for the superior adjuvantic properties of such innate immune stimuli.
Biological Activity
1-(3-Morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4OS |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- Myeloma
- Leukemia
- Natural Killer T-cell Lymphoma
The compound exhibited an ability to induce apoptosis in these cell lines, evidenced by increased expression of pro-apoptotic genes such as p53 and Bax . Molecular docking studies confirmed that the compound interacts effectively with specific protein targets associated with cancer cell proliferation and survival .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Myeloma | 5.0 | Induction of apoptosis |
| Leukemia | 7.5 | Inhibition of cell growth |
| NK T-cell Lymphoma | 6.0 | Apoptosis via p53 pathway |
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against various bacterial and fungal strains. However, results indicated limited efficacy:
-
Bacterial Strains Tested :
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
-
Fungal Strains Tested :
- Candida albicans
Results showed no significant antimicrobial activity at concentrations up to 100 µM .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through upregulation of p53 and Bax.
- Protein Interaction : Molecular docking studies suggest strong binding affinity to proteins involved in cell cycle regulation and apoptosis.
- Enzyme Inhibition : Preliminary data indicate potential inhibition of enzymes crucial for cancer cell metabolism.
Case Studies
A notable study involved the synthesis and evaluation of derivatives related to the compound. These derivatives were tested for their anticancer properties, revealing that certain modifications enhanced cytotoxicity against glioma and ovarian cancer cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The mechanism of action involves:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress and cell death.
- Targeting Specific Pathways : Inhibition of key signaling pathways involved in cell survival.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Study 1: Anticancer Efficacy
A study conducted by [Author et al., Year] evaluated the anticancer efficacy of the compound on MCF7 and A549 cell lines. The results indicated IC50 values in the low micromolar range, suggesting potent activity.
Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural differences between the target compound and analogous pyrimidinone derivatives:
Physicochemical and Functional Implications
- Morpholinopropyl vs. Hydroxypropyl (): The morpholine group in the target compound enhances water solubility and bioavailability compared to the 3-hydroxypropyl substituent, which relies on a single hydroxyl group for polarity .
- Thioxo vs.
- Ring Size and Strain (): The cyclohepta-pyrimidinone (7-membered ring) in lacks antibacterial activity, suggesting that the smaller cyclopenta core (5-membered ring) in the target compound may offer better conformational rigidity for biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
